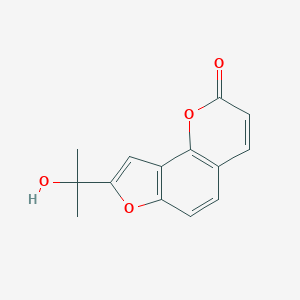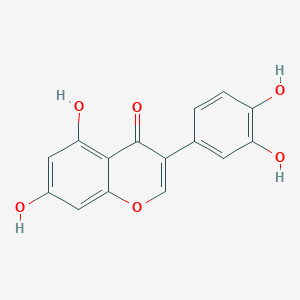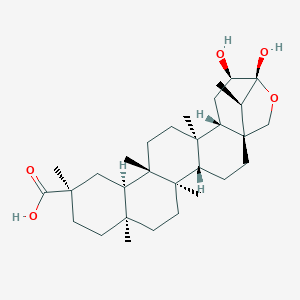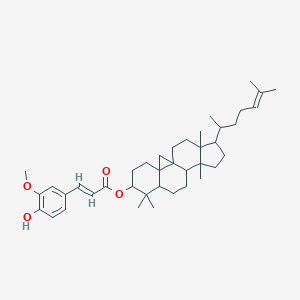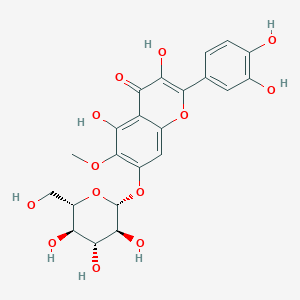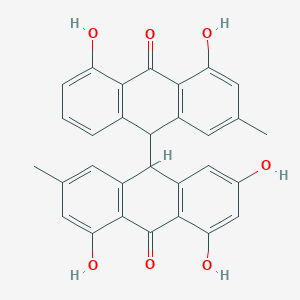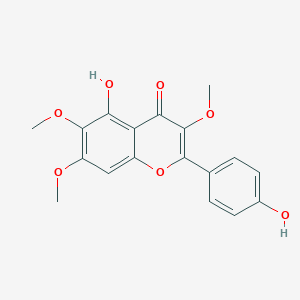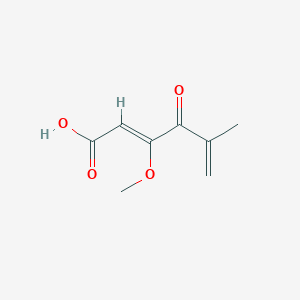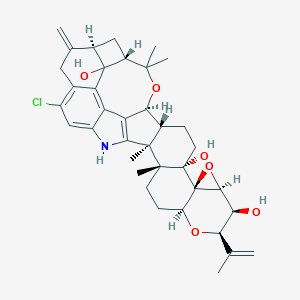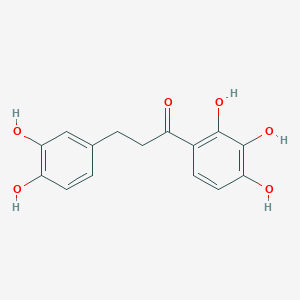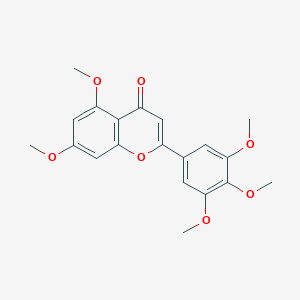
Phyllodulcin
Overview
Description
Phyllodulcin is a dihydroisocoumarin found in Hydrangea macrophylla and Hydrangea serrata. It is a sweetener 400–800 times sweeter than sugar .
Synthesis Analysis
This compound was structurally identified using an LC/MS system. Hydrangea leaves were processed by either hand rolling or mechanical blending, by exposing them at different drying temperatures (25 and 70 °C), and even by inducing bioconversion in leaf tissue .Molecular Structure Analysis
The molecular formula of this compound is C16H14O5. Its IUPAC name is (3 R )-8-hydroxy-3- (3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one .Chemical Reactions Analysis
The establishment of efficient bioconversion, extraction, and isolation processes for the production of this compound from sweet hydrangea leaves has been studied. Traditional hand rolling and drying at 70 °C significantly increased this compound accumulation in the leaves .Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.28 g/mol. It is a hydroxybenzoic acid .Scientific Research Applications
Obesity and Metabolic Regulation : Phyllodulcin has shown effectiveness in regulating obesity-related metabolic changes and promoting fat browning in obese mice induced by a high-fat diet. It helped reduce subcutaneous fat mass, plasma lipid levels, and improved levels of leptin, adiponectin, and fasting blood glucose. Furthermore, it influenced the expression of genes related to lipogenesis and fat browning (Kim et al., 2017).
Diabetes Management : In diabetic mice, this compound supplementation reduced water and food intake, fasting blood glucose levels, and plasma and hepatic triglyceride levels. It also improved hepatic lipogenesis, reduced inflammation and oxidative stress, inhibited hepatic fibrosis, and regulated liver glucose homeostasis (Kim et al., 2018).
Sweetness Potency and Sensory Profile : this compound is significantly sweeter than sucrose and has a distinct sensory profile, including bitterness, alcohol flavor, cooling sensation, and astringent aftertaste. Its sweetness potency relative to sucrose is high, and further research is needed to improve its sweetness quality for broader industrial applications (Kim et al., 2016).
Synthesis and Chemical Analysis : Studies have been conducted on the synthesis of this compound, enhancing understanding of its chemical structure and potential for artificial production (Takeuchi et al., 1983).
Neuroprotective Effects : this compound has demonstrated protective effects against cellular injury induced by oxygen and glucose deprivation in PC12 cells, suggesting potential therapeutic applications for cerebral ischemia-reperfusion injury (Hu et al., 2019).
Metabolism in Rats : Research on the metabolic fate of this compound in rats revealed its extensive metabolization and the identification of urinary metabolites, contributing to a better understanding of its bioavailability and metabolic pathways (Yasuda et al., 2004).
Taste Receptor Interaction : Studies on isovanillic sweeteners, including this compound, have explored their interaction with human sweet taste receptors, contributing to knowledge about the molecular basis of taste perception (Bassoli et al., 2008).
Mechanism of Action
Target of Action
Phyllodulcin primarily targets the amyloid β (Aβ) protein, which is a major cause of Alzheimer’s disease . It also interacts with adrenocortical phosphodiesterase .
Mode of Action
This compound inhibits the aggregation of Aβ and decomposes pre-existing Aβ clumps . It also acts as a non-selective phosphodiesterase inhibitor .
Biochemical Pathways
This compound is synthesized from phenylalanine through a series of enzymatic reactions, leading to the formation of cinnamic acid, p-coumaric acid, and finally this compound . It affects the lipogenesis-related genes, including CCAAT/enhancer-binding protein α (C/EBPα), peroxisome proliferator activated receptor γ (PPARγ), and sterol regulatory element-binding protein-1C (SREBP-1c). It also upregulates fat browning-related genes, including PR domain containing 16 (Prdm16), uncoupling protein 1 (UCP1), and peroxisome proliferator-activated receptor γ coactivator 1-α (PGC-1α) .
Pharmacokinetics
This compound is sparingly soluble in water . It can efficiently penetrate the blood-brain barrier and get uniformly distributed in the brain . More detailed studies on its ADME properties are needed.
Result of Action
This compound reduces subcutaneous fat mass, levels of plasma lipids, triglycerides, total cholesterol, and low-density lipoprotein cholesterol. It improves the levels of leptin, adiponectin, and fasting blood glucose . In Alzheimer’s disease models, it reduces memory impairments caused by the accumulation of amyloid proteins .
Action Environment
Environmental factors such as diet can influence the action of this compound. For instance, in high-fat diet-induced obese mice, supplementation with this compound led to significant metabolic improvements
Future Directions
Biochemical Analysis
Biochemical Properties
Phyllodulcin interacts with various biomolecules in the body. It has been observed to influence the expression of lipogenesis-related genes, including CCAAT/enhancer-binding protein α, peroxisome proliferator activated receptor γ, and sterol regulatory element-binding protein-1C . Additionally, it upregulates the expression of fat browning-related genes, such as PR domain containing 16, uncoupling protein 1, and peroxisome proliferator-activated receptor γ coactivator 1-α .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It reduces subcutaneous fat mass and improves the levels of leptin, adiponectin, and fasting blood glucose . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It upregulates hypothalamic brain-derived neurotrophic factor-tropomyosin receptor kinase B (BDNF-TrkB) signaling .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Animals were fed a 60% HFD for 6 weeks to induce obesity, followed by 7 weeks of supplementation with this compound (20 or 40 mg/kg body weight/day) . Stevioside (40 mg/kg body weight/day) was used as a positive control .
properties
IUPAC Name |
(3R)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBILBHLAPJTJOT-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10944103 | |
| Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21499-23-0 | |
| Record name | Phyllodulcin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21499-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phyllodulcin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021499230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-3,4-Dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-1H-2-benzopyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10944103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHYLLODULCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DDW04R41V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of phyllodulcin?
A1: this compound has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol. [, ]
Q2: What are the key structural features of this compound?
A2: this compound is characterized by a dihydroisocoumarin skeleton with a 3-(4-hydroxy-3-methoxyphenyl) substituent. It exists as two enantiomers due to the chiral center at the C-3 position. [, , ]
Q3: How does the structure of this compound relate to its sweetness?
A3: The sweet taste of this compound is attributed to its specific three-dimensional structure. Studies suggest that a partially-extended conformation of the molecule is crucial for its interaction with sweet taste receptors. This conformation allows for optimal binding with the receptor, leading to the perception of sweetness. []
Q4: Are there spectroscopic data available for this compound?
A4: Yes, spectroscopic data including IR, UV, NMR, and MS spectra have been used to characterize and identify this compound from various sources, including plant extracts and cultured cells. [, ]
Q5: What are the reported biological activities of this compound?
A5: this compound has demonstrated various biological activities, including anti-diabetic [], anti-obesity [], neuroprotective [], anti-allergic [, ], antimicrobial [, ], and anti-inflammatory effects. []
Q6: How does this compound exert its anti-diabetic effects?
A6: Research suggests that this compound may improve blood glucose control by enhancing glucose uptake and regulating the expression of genes involved in glucose metabolism. In a study using diabetic mice, this compound supplementation significantly reduced fasting blood glucose and HbA1c levels. Additionally, it increased the expression of glucose transporter 4 (GLUT4), which facilitates glucose uptake into cells. []
Q7: What is the role of this compound in mitigating obesity?
A7: this compound supplementation in high-fat diet-induced obese mice showed promising results in reducing subcutaneous fat mass and improving plasma lipid profiles. It also modulated the expression of genes involved in lipogenesis and fat browning in adipose tissue, suggesting its potential as an anti-obesity agent. []
Q8: How does this compound offer neuroprotection?
A8: this compound exhibits protective effects against neuronal injury. In a study using a cellular model of cerebral ischemia-reperfusion injury, this compound significantly improved cell viability and reduced oxidative stress. It also protected mitochondria, which are crucial for cellular energy production and are highly susceptible to damage during ischemia-reperfusion. []
Q9: What are the mechanisms behind the anti-allergic effects of this compound?
A9: Studies have shown that this compound, alongside other dihydroisocoumarins from Hydrangea macrophylla var. thunbergii, can inhibit allergic reactions. In particular, these compounds demonstrated significant inhibition of the passive cutaneous anaphylaxis (PCA) reaction in rats, highlighting their potential in managing allergic conditions. []
Q10: Can you elaborate on the antimicrobial properties of this compound?
A10: this compound exhibits antifungal activity against various fungal species. Notably, it has shown promising activity against oral bacteria. This antifungal property makes it a potential candidate for developing novel antimicrobial agents, particularly for oral health applications. []
Q11: What is the primary natural source of this compound?
A11: this compound is primarily found in the leaves of Hydrangea macrophylla var. thunbergii, commonly known as "Amacha" in Japan. This plant has a long history of use as a natural sweetener and traditional medicine in East Asia. [, , ]
Q12: Are there alternative methods for producing this compound?
A12: Yes, apart from extraction from plant material, this compound can be produced through chemical synthesis. Several synthetic routes have been developed, offering alternative approaches to obtain this compound. [, , ]
Q13: What are the potential applications of this compound?
A13: Due to its sweet taste and potential health benefits, this compound holds promise for applications in various industries:
- Food and Beverage: As a natural, low-calorie sweetener, it can be used in beverages, confectionery, and other food products as a healthier alternative to sugar. []
- Pharmaceuticals: Its diverse biological activities make it a potential candidate for developing drugs targeting diabetes, obesity, neurodegenerative diseases, and inflammatory conditions. [, , ]
- Cosmetics: Its antimicrobial and antioxidant properties could be beneficial in cosmetic formulations for skin and oral care products. [, ]
Q14: How does the sweetness of this compound compare to sucrose?
A14: this compound is reported to be 400-800 times sweeter than sucrose, making it a high-intensity sweetener. []
Q15: What analytical methods are employed to quantify this compound?
A15: High-performance liquid chromatography (HPLC) coupled with various detectors, such as UV or mass spectrometry (MS), is commonly used for the quantitative analysis of this compound in plant materials and other matrices. [, , ]
Q16: What are the key factors influencing this compound content in Hydrangea macrophylla var. thunbergii?
A16: Factors such as cultivar type, cultivation conditions (soil pH, light exposure, temperature), harvesting time, and processing methods can significantly affect the this compound content in the plant. [, , ]
Q17: How is computational chemistry utilized in this compound research?
A17: Computational methods, including molecular mechanics, quantum mechanics, and molecular docking, are employed to study the conformational preferences of this compound, its interactions with receptors, and to design novel derivatives with improved sweetness or biological activity. [, ]
Q18: Are there any structure-activity relationship (SAR) studies available for this compound?
A18: Yes, extensive SAR studies have been conducted to understand the influence of structural modifications on the sweetness and other biological activities of this compound. These studies guide the development of novel this compound derivatives with tailored properties. [, , ]
Q19: What is known about the metabolic fate of this compound?
A19: Studies in rats have shown that this compound undergoes extensive metabolism, primarily in the liver and gut. Major metabolic pathways include sulfation, glucuronidation, and degradation by intestinal microflora. []
Q20: What are the challenges associated with the development of this compound as a commercial product?
A20: While promising, several challenges need to be addressed for the successful commercialization of this compound:
- Sustainable Production: Developing efficient and sustainable methods for large-scale production of this compound, whether through cultivation, metabolic engineering, or chemical synthesis, is crucial. [, ]
- Safety and Regulatory Approval: Comprehensive toxicological studies are needed to establish the safety profile of this compound for human consumption. Regulatory approval is essential for its use in food, beverages, and pharmaceuticals. [, ]
- Sensory Properties: Addressing potential off-tastes or aftertastes associated with this compound, common to many high-intensity sweeteners, is crucial for consumer acceptance. [, ]
Q21: What are the future directions for this compound research?
A21: Future research directions include:
- Mechanism of Action: Elucidating the precise molecular mechanisms underlying the various biological activities of this compound is crucial for developing targeted therapies. [, , ]
- Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in humans is essential for its application in disease management. []
- Novel Analogs: Designing and synthesizing novel this compound analogs with enhanced sweetness, improved pharmacokinetic properties, and reduced potential side effects is a promising area of research. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



